(s)-(-)-Carbidopa-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-(-)-Carbidopa-d3 is a deuterated form of (s)-(-)-Carbidopa, a compound used primarily in the treatment of Parkinson’s disease. The deuterium atoms replace the hydrogen atoms in the molecule, which can influence the metabolic stability and pharmacokinetic properties of the compound. This modification is often used in drug development to enhance the efficacy and reduce the side effects of the original compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(-)-Carbidopa-d3 involves the incorporation of deuterium atoms into the (s)-(-)-Carbidopa molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated bromine (BrD) or deuterated lithium aluminum hydride (LiAlD4) can be used in specific steps of the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the exchange of hydrogen atoms with deuterium.
化学反応の分析
Types of Reactions
(s)-(-)-Carbidopa-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(s)-(-)-Carbidopa-d3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical reactions and properties.
Biology: Employed in metabolic studies to investigate the metabolic pathways and stability of deuterated compounds.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties and reduced side effects.
Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (s)-(-)-Carbidopa-d3 involves its role as a peripheral decarboxylase inhibitor. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme, this compound increases the availability of L-DOPA for conversion to dopamine in the brain, thereby enhancing its therapeutic effects in the treatment of Parkinson’s disease. The deuterium substitution can enhance the metabolic stability of the compound, leading to prolonged action and reduced side effects.
類似化合物との比較
(s)-(-)-Carbidopa-d3 can be compared with other similar compounds, such as:
(s)-(-)-Carbidopa: The non-deuterated form of the compound, which has similar therapeutic effects but may have different pharmacokinetic properties.
(s)-(-)-Benserazide: Another peripheral decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson’s disease.
Deuterated L-DOPA: A deuterated form of L-DOPA, which may have improved stability and efficacy compared to the non-deuterated form.
The uniqueness of this compound lies in its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties, potentially leading to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts.
特性
CAS番号 |
1276732-89-8 |
---|---|
分子式 |
C10H11N2O4D3 |
分子量 |
229.25 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
28860-95-9 (unlabelled) |
同義語 |
3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid |
タグ |
Carbidopa Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。